![molecular formula C15H16O4 B091954 8,9-Dihydro-6-methoxy-8,9,9-trimethyl-2H-furo[2,3-h]-1-benzopyran-2-one CAS No. 15870-93-6](/img/structure/B91954.png)
8,9-Dihydro-6-methoxy-8,9,9-trimethyl-2H-furo[2,3-h]-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dihydro-6-methoxy-8,9,9-trimethyl-2H-furo[2,3-h]-1-benzopyran-2-one involves several steps, starting from the basic coumarin structure. The key steps include:
Formation of the furan ring: This is achieved through a cyclization reaction involving a suitable precursor.
Methoxylation: Introduction of the methoxy group at the 6th position.
Hydrogenation: Reduction of the double bond to form the dihydro derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes:
Batch reactors: For controlled reaction conditions.
Purification: Using chromatography techniques to isolate the pure compound.
Quality control: Ensuring the final product meets the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
8,9-Dihydro-6-methoxy-8,9,9-trimethyl-2H-furo[2,3-h]-1-benzopyran-2-one undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form various derivatives.
Reduction: The dihydro form can be further reduced under specific conditions.
Substitution: Methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: For substitution reactions, catalysts like palladium on carbon are used.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
8,9-Dihydro-6-methoxy-8,9,9-trimethyl-2H-furo[2,3-h]-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including antifungal properties.
Medicine: Investigated for its potential therapeutic effects against various diseases.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 8,9-Dihydro-6-methoxy-8,9,9-trimethyl-2H-furo[2,3-h]-1-benzopyran-2-one involves its interaction with specific molecular targets:
Molecular Targets: It interacts with enzymes and proteins involved in metabolic pathways.
Pathways: It affects pathways related to oxidative stress and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
8,9-Dihydro-6-methoxy-8,9,9-trimethyl-2H-furo[2,3-h]-1-benzopyran-2-one is compared with other similar compounds like:
Nieshoutol: Another coumarin derivative with similar structural features.
Obliquumol: A compound isolated from the same plant with antifungal properties.
Uniqueness
This compound’s unique structure, particularly the fused trimethyldihydrofuran system, sets it apart from other coumarin derivatives.
Eigenschaften
CAS-Nummer |
15870-93-6 |
|---|---|
Molekularformel |
C15H16O4 |
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
6-methoxy-8,9,9-trimethyl-8H-furo[2,3-h]chromen-2-one |
InChI |
InChI=1S/C15H16O4/c1-8-15(2,3)12-13-9(5-6-11(16)19-13)7-10(17-4)14(12)18-8/h5-8H,1-4H3 |
InChI-Schlüssel |
URXLWURDLTXTCV-UHFFFAOYSA-N |
SMILES |
CC1C(C2=C3C(=CC(=C2O1)OC)C=CC(=O)O3)(C)C |
Kanonische SMILES |
CC1C(C2=C3C(=CC(=C2O1)OC)C=CC(=O)O3)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


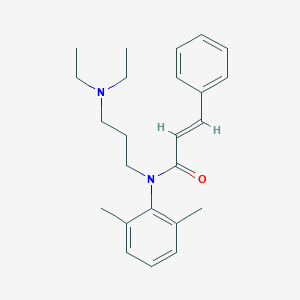
![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B91873.png)
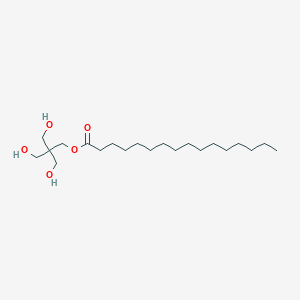
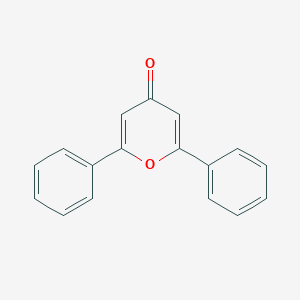
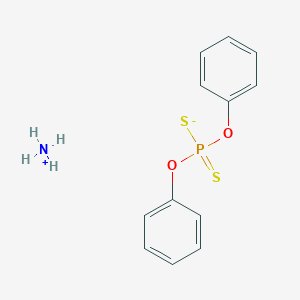
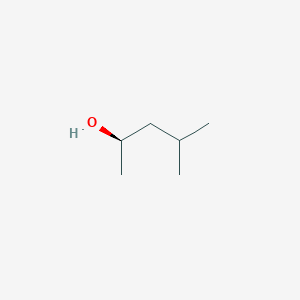
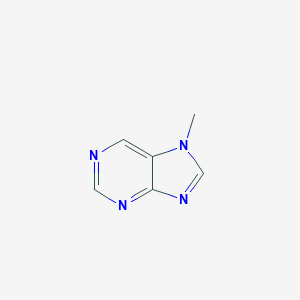
![6,6,9-Trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B91884.png)
![1-Methoxy-4-[1-(2-sulfosulfanylethylamino)butan-2-yloxy]benzene](/img/structure/B91885.png)
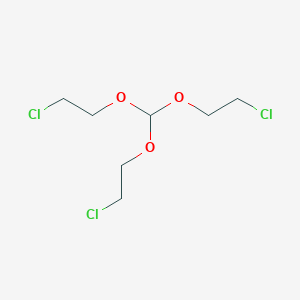
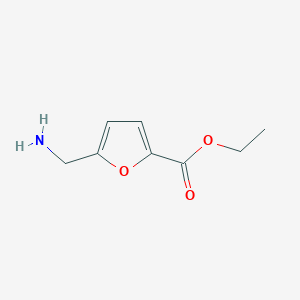
![Barium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate](/img/structure/B91892.png)
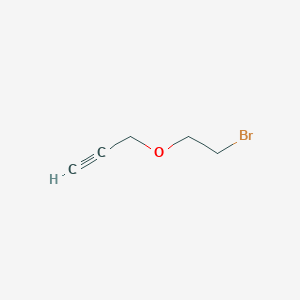
![Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-](/img/structure/B91898.png)
